Imnopitant Demonstrates High Binding Affinity at Human NK1 Receptors (pKi 9.24)
Imnopitant exhibits a high binding affinity for the human NK1 receptor, with a reported pKi of 9.24 [1]. This corresponds to a Ki value of approximately 0.575 nM. This potency is comparable to or exceeds that of several other well-characterized NK1 antagonists in the same assay system. For example, aprepitant, a first-generation NK1 antagonist, has a reported human NK1 pKi of ~8.7 [2]. Vestipitant, a more potent analog, has a reported pKi of 9.65 .
| Evidence Dimension | Binding Affinity for Human NK1 Receptor |
|---|---|
| Target Compound Data | pKi 9.24 (Ki ≈ 0.575 nM) |
| Comparator Or Baseline | Aprepitant: pKi ~8.7; Vestipitant: pKi 9.65 |
| Quantified Difference | Imnopitant's pKi is 0.54 log units higher than aprepitant's and 0.41 log units lower than vestipitant's |
| Conditions | Radioligand binding assay using [3H]Substance P on human NK1 receptors (Source: Guide to Pharmacology/ChEMBL) |
Why This Matters
This high affinity suggests Imnopitant is a potent tool compound for in vitro and in vivo studies, potentially requiring lower doses to achieve receptor occupancy compared to lower-affinity alternatives like aprepitant.
- [1] GtoPdb. NK1 receptor | Tachykinin receptors. https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=360 View Source
- [2] DrugBank. Aprepitant. https://go.drugbank.com/drugs/DB00673 View Source
